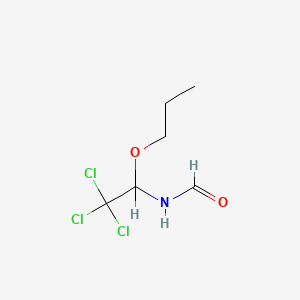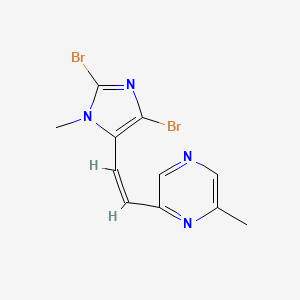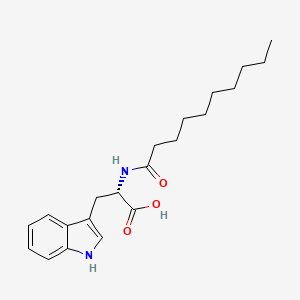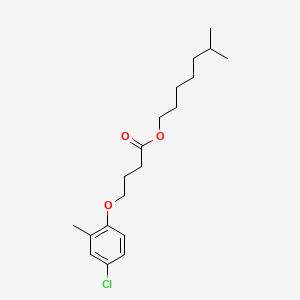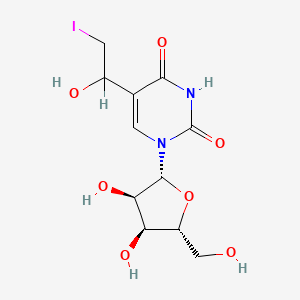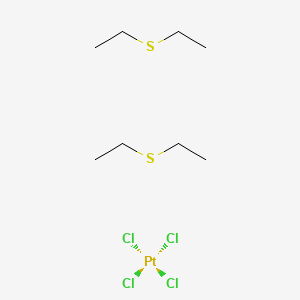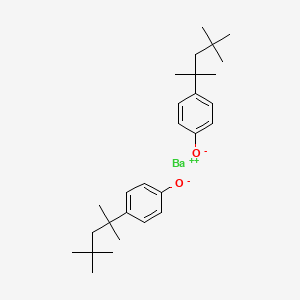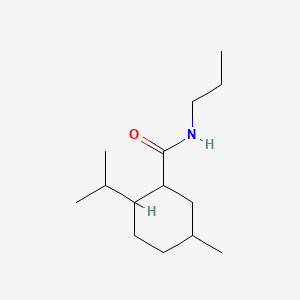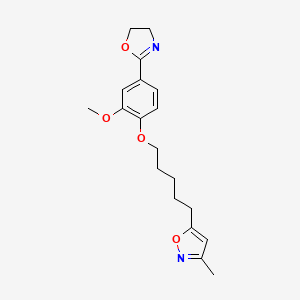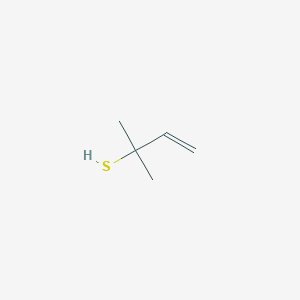
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol is a complex organic compound with the molecular formula C19H28N4O It is characterized by the presence of multiple functional groups, including primary and secondary amines, aromatic rings, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-(aminomethyl)benzylamine with 1,3-dibromopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve optimal yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can undergo reduction to form cyclohexane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions with alkyl halides may produce N-alkylated derivatives.
科学的研究の応用
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. Additionally, the aromatic rings may participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
1,3-Benzenedimethanamine: Contains similar amine groups but lacks the hydroxyl group.
Benzyl alcohol: Shares the benzyl group but differs in the presence of a single hydroxyl group and no amine groups.
Propranolol: A β-adrenergic blocker with a similar aromatic structure but different functional groups.
Uniqueness
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol is unique due to its combination of primary and secondary amines, aromatic rings, and a hydroxyl group
特性
CAS番号 |
87994-61-4 |
|---|---|
分子式 |
C19H28N4O |
分子量 |
328.5 g/mol |
IUPAC名 |
1,3-bis[[3-(aminomethyl)phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C19H28N4O/c20-9-15-3-1-5-17(7-15)11-22-13-19(24)14-23-12-18-6-2-4-16(8-18)10-21/h1-8,19,22-24H,9-14,20-21H2 |
InChIキー |
HVRVCYZDRAHSHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CNCC(CNCC2=CC=CC(=C2)CN)O)CN |
物理的記述 |
60-80% in m-xylene diamine and benzyl alcohol: Amber liquid; [ChemRex MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


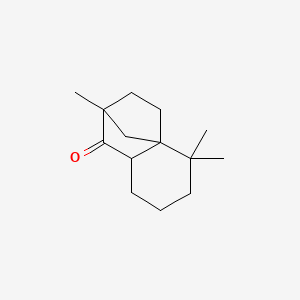
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)
